Dihydro Fenofibrate

Structural elucidation Reference standard identity Physicochemical characterization

Dihydro Fenofibrate (CAS 61001-99-8), systematically named isopropyl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate, is the reduced benzhydrol analog of the fibrate-class lipid-lowering prodrug fenofibrate. It is formed by sodium borohydride-mediated carbonyl reduction of fenofibrate and exists as a racemic mixture of two enantiomers.

Molecular Formula C20H23ClO4
Molecular Weight 362.8 g/mol
CAS No. 61001-99-8
Cat. No. B027829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Fenofibrate
CAS61001-99-8
Synonyms2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester; 
Molecular FormulaC20H23ClO4
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3
InChIKeyJUAWSFKKGMCGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro Fenofibrate (CAS 61001-99-8): Structural Identity and Baseline Characteristics for Procurement Identification


Dihydro Fenofibrate (CAS 61001-99-8), systematically named isopropyl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate, is the reduced benzhydrol analog of the fibrate-class lipid-lowering prodrug fenofibrate. It is formed by sodium borohydride-mediated carbonyl reduction of fenofibrate and exists as a racemic mixture of two enantiomers [1]. Unlike the parent ketone (C20H21ClO4, MW 360.83 g/mol), dihydro fenofibrate bears a secondary alcohol at the former carbonyl position (C20H23ClO4, MW 362.85 g/mol) and is a colourless oil rather than a crystalline solid . It is also identified as a minor pharmacologically active metabolite of fenofibrate, arising in vivo via carbonyl reduction of fenofibric acid [2].

Why Dihydro Fenofibrate Cannot Be Substituted by Fenofibrate or Fenofibric Acid in Research and Analytical Workflows


Dihydro fenofibrate is not simply interchangeable with fenofibrate or fenofibric acid for three critical reasons. First, fenofibrate is a prodrug that is undetectable in plasma after oral administration and is rapidly hydrolyzed to fenofibric acid [1]; dihydro fenofibrate, in contrast, is a downstream carbonyl-reduced metabolite that constitutes 10–20% of the excreted drug-related material and is recognized as a distinct pharmacologically active entity [2]. Second, the reduction of the prochiral carbonyl group introduces a chiral center that is absent in fenofibrate; the enantiomeric composition of the reduced metabolite is species-dependent—highly stereoselective in rodents (95:5) but nearly racemic in humans (52:48) [3]—meaning that substituting one analog for another confounds pharmacokinetic modeling and bioequivalence assessments. Third, the altered hydrogen-bonding capacity (alcohol vs. ketone) produces measurable differences in lipophilicity (LogP 4.53 vs. ~5.2) and physical state (oil vs. crystalline solid) that directly impact extraction efficiency, chromatographic retention, and solubility in analytical method development . These distinctions render dihydro fenofibrate a non-fungible reference material for impurity profiling, metabolite identification, and chiral pharmacokinetic studies.

Quantitative Differentiation Evidence for Dihydro Fenofibrate (CAS 61001-99-8) Relative to Fenofibrate, Fenofibric Acid, and In-Class Analogs


Molecular Identity and Physical State: Dihydro Fenofibrate vs. Fenofibrate — A Definitive Structural Comparison

Dihydro fenofibrate differs from fenofibrate by the formal addition of two hydrogen atoms across the ketone carbonyl, converting the benzophenone-type C=O to a benzhydrol CH–OH. This single functional-group change produces a molecular weight increase from 360.83 g/mol (C20H21ClO4) to 362.85 g/mol (C20H23ClO4), a reduction in LogP from approximately 5.2 to 4.53, and a change in physical state from a white crystalline solid (mp 79–82 °C) to a colourless oil at ambient temperature . The ketone-to-alcohol transformation is confirmed by 13C NMR: disappearance of the carbonyl signal at ~194 ppm and appearance of the carbinol carbon at 74.9 ppm, together with an IR O–H stretch at 3466 cm⁻¹ and an MS molecular ion at m/z 361.2 [1]. These spectroscopic signatures provide unambiguous identity confirmation that is not satisfied by fenofibrate or fenofibric acid reference materials.

Structural elucidation Reference standard identity Physicochemical characterization

Metabolic Origin and Quantitative Excretion: Reduced Fenofibric Acid as a Distinct 10–20% Urinary Metabolite Fraction

In humans, fenofibric acid—the primary active metabolite of fenofibrate—is predominantly eliminated as its ester glucuronide (70–75% of urinary drug-related material), while a smaller but pharmacologically significant fraction (10–20%) undergoes carbonyl reduction to reduced fenofibric acid, the hydrolyzed form of dihydro fenofibrate [1]. The FDA prescribing information confirms that 'a small amount of fenofibric acid is reduced at the carbonyl moiety to a benzhydrol metabolite' [2]. In the foundational human ADME study by Weil et al. (1990), after a single oral dose of 14C-fenofibrate, 59% of the administered radioactivity was recovered in urine within 7 days; the major urinary metabolite was fenofibryl glucuronide, accompanied by much smaller amounts of fenofibric acid and the benzhydrol (reduced fenofibric acid) and its glucuronide [3]. This establishes reduced fenofibric acid as a quantitatively defined, minor yet distinct metabolic species accounting for an estimated 10–20% of total drug-related excretion, not a trace-level or negligible entity.

Drug metabolism Pharmacokinetics Metabolite profiling Bioanalytical method validation

Species-Specific Stereoselective Reduction: Enantiomeric Ratios Differentiate Human from Rodent Metabolism

The carbonyl reduction of fenofibrate/fenofibric acid generates a chiral secondary alcohol, yielding (+)- and (−)-enantiomers of reduced fenofibric acid. Weil et al. (1989) demonstrated that the stereochemical outcome of this reduction is profoundly species-dependent. In rats, guinea pigs, and dogs, the reduction is markedly enantioselective for the (−)-isomer, with an enantiomeric ratio (−)/(+) of 95:5. In striking contrast, human volunteers exhibited a near-racemic ratio of 52:48, demonstrating a fundamental lack of stereoselectivity in human carbonyl reduction of this substrate [1]. This species divergence is not attributable to differential enantiomer excretion, as administration of racemic reduced fenofibric acid to rats resulted in urinary recovery with the same enantiomeric composition as the dose [1]. The human liver cytosolic enzyme primarily responsible for this reduction, CBR1, likewise predominantly forms the (−)-enantiomer, consistent with in vivo human data showing slight (−) preference (52:48) [2].

Chiral pharmacokinetics Species differences Preclinical toxicology Enantioselective metabolism

Enzymatic Pathway Specificity: CBR1 as the High-Affinity Catalyst vs. Low-Affinity Microsomal Reduction

The enzymatic formation of reduced fenofibric acid from fenofibric acid is mediated predominantly by cytosolic carbonyl reductase 1 (CBR1). Malátková et al. (2016) systematically characterized this pathway using human liver subcellular fractions and a panel of nine recombinant carbonyl-reducing enzymes (CREs). CBR1 exhibited the highest intrinsic clearance for fenofibric acid reduction: CLint = 85.975 μL/mg protein/min. In contrast, human liver microsomes displayed a markedly lower affinity, with Km > 1000 μM [1]. Among the other eight CREs tested—including AKR1C1, AKR1C2, AKR1C3, and AKR1B1—all showed substantially lower activity and are expected to play only a minor role in fenofibric acid metabolism [1]. The reduction was found to be predominantly cytosolic; microsomal contribution was minor and of low affinity. CBR1 stereospecifically generated predominantly the (−)-enantiomer of reduced fenofibric acid, mirroring the pattern observed in intact human liver cytosol [2].

Carbonyl reducing enzymes CBR1 In vitro metabolism Drug-drug interaction

Chiral Separation Specifications and Enantiomer-Specific Optical Rotation for Identity and Purity Verification

Dihydro fenofibrate (Fibratol) is a racemic mixture of two enantiomers arising from the prochiral carbonyl reduction of fenofibrate. Kotheimer et al. (2018) developed a validated chiral HPLC method for enantiomeric separation and determined the specific optical rotation of each isolated enantiomer: Fibratol (2a) exhibits [α] = −5.2° (levorotatory), and Fibratol (2b) exhibits [α] = +8.0° (dextrorotatory), measured by polarimetry at 100 mg in 2 mL methanol [1]. The chiral separation was achieved on a Chiralcel OD-H column with a mobile phase of acetonitrile/isopropanol/diethylamine (60:40:0.1), yielding baseline-resolved peaks with distinct retention times; the optimal isocratic conditions produced retention time differences sufficient for preparative-scale isolation [1]. In contrast, fenofibrate itself is achiral at the relevant position and produces no such enantiomeric discrimination, making optical rotation an identity test specific to the reduced analog [2]. Commercially available dihydro fenofibrate reference standards are typically supplied at ≥95% purity, with identity confirmation by 1H-NMR and mass spectrometry .

Chiral chromatography Optical rotation Enantiomeric purity Reference standard certification

Lipophilicity Differential (ΔLogP = −0.67) as a Surrogate Indicator of Altered Extraction and Chromatographic Behavior

The computed octanol-water partition coefficient (LogP) provides a quantitative index of lipophilicity that directly governs liquid-liquid extraction efficiency and reversed-phase HPLC retention. Dihydro fenofibrate has a computed LogP of 4.53, compared to approximately 5.2 for fenofibrate . This ΔLogP of −0.67 units—equivalent to an approximately 4.7-fold reduction in the octanol-water partition coefficient—reflects the replacement of the hydrophobic ketone with a hydrogen-bond-donating hydroxyl group . In practice, this means that extraction protocols optimized for fenofibrate (e.g., using pure n-hexane or high-percentage organic solvents) may under-recover the more polar dihydro analog, and that gradient or isocratic HPLC methods will exhibit measurably shorter retention times for the reduced metabolite relative to the parent [1]. A validated HPLC method for simultaneous determination of fenofibric acid and reduced fenofibric acid in human plasma and urine has been published, employing n-hexane/ethyl acetate (90:10) extraction and demonstrating a coefficient of variation below 4%, confirming that both analytes can be co-quantified when authentic reference standards of each are used [1].

LogP Lipophilicity Sample preparation Chromatographic method development

Validated Application Scenarios Where Procurement of Dihydro Fenofibrate (CAS 61001-99-8) Is Scientifically Indicated


Bioanalytical Method Development and Validation for Fenofibrate Pharmacokinetic Studies

Dihydro fenofibrate (as reduced fenofibric acid) is a required reference standard for the development and validation of LC-MS/MS or HPLC-UV methods intended to quantify fenofibrate metabolites in human plasma and urine. As this metabolite constitutes an estimated 10–20% of the excreted drug-related material [1], regulatory guidances (FDA, EMA) on bioanalytical method validation mandate that metabolites representing ≥10% of total drug exposure be chromatographically resolved and calibrated with an authentic reference standard. The published HPLC method of Abe et al. (1998) specifically uses reduced fenofibric acid as a quantified analyte alongside fenofibric acid, achieving precision with C.V. < 4% [2]. Attempting to substitute fenofibric acid or fenofibrate for this reference material produces inaccurate calibration due to differing extraction efficiency (ΔLogP = −0.67), distinct MS/MS fragmentation, and different chromatographic retention [3].

Cross-Species Preclinical Pharmacokinetic and Toxicokinetic Bridging Studies

The profound species difference in enantioselective carbonyl reduction—(−)/(+) ratio of 95:5 in rodents vs. 52:48 in humans [1]—means that toxicokinetic data from rodent studies cannot be extrapolated to humans without enantiomer-specific quantification of reduced fenofibric acid. Preclinical CROs and pharmaceutical development teams require enantiomerically characterized dihydro fenofibrate to validate chiral HPLC methods and to prepare enantiomer-specific calibration curves. The validated chiral separation method of Kotheimer et al. (2018), which yields baseline-resolved enantiomer peaks with defined optical rotation values (−5.2° and +8.0°), provides the analytical framework for this work [2]. Procurement of the racemic reference standard is the prerequisite for determining whether a development candidate exhibits species-dependent stereoselective metabolism analogous to fenofibrate.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation for Fenofibrate Drug Products

Although dihydro fenofibrate is not listed among the USP compendial Related Compounds A, B, or C, it is a known degradation and metabolic product of fenofibrate that may arise during stressed stability studies (e.g., under reductive conditions or via photolytic pathways). The FDA prescribing information acknowledges the benzhydrol metabolite as a distinct molecular species in fenofibrate metabolism [1]. Pharmaceutical quality control laboratories developing stability-indicating methods per ICH Q1A(R2) must be able to resolve and identify this reduced impurity should it appear above the identification threshold. The compound's distinct UV chromophore (λmax ~286 nm for the aromatic system, shifted relative to the benzophenone of fenofibrate), unique MS molecular ion (m/z 361.2), and characteristic IR O–H stretch at 3466 cm⁻¹ provide orthogonal detection handles for impurity tracking [2]. Procurement of the authentic compound as a system suitability marker and impurity reference standard enables robust method specificity demonstration during ANDA or NDA submissions.

In Vitro Carbonyl Reductase Phenotyping and Drug-Drug Interaction Studies

The identification of CBR1 as the predominant enzyme responsible for fenofibric acid reduction (CLint = 85.975 μL/mg protein/min) with minor contributions from AKR1C1–C3 and AKR1B1 [1] establishes a defined metabolic pathway susceptible to pharmacogenetic variability and drug-drug interactions. Laboratories conducting reaction phenotyping, enzyme kinetics, or inhibition studies require authentic dihydro fenofibrate (reduced fenofibric acid) as the product standard for quantifying CBR1/AKR enzymatic activity. The availability of the compound enables determination of kinetic parameters (Km, Vmax) in recombinant enzyme systems, human liver cytosol, and hepatocyte cultures, and permits assessment of whether co-administered drugs (e.g., other CBR1 substrates such as daunorubicin or nabumetone) alter the metabolic partitioning between fenofibric acid glucuronidation and carbonyl reduction [2]. Without the authentic metabolite standard, the product side of the enzymatic reaction cannot be calibrated, rendering kinetic characterization incomplete.

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